molecular formula C18H20N4 B15118552 1-(2,6-Dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile

1-(2,6-Dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile

Cat. No.: B15118552
M. Wt: 292.4 g/mol
InChI Key: SQROYJWIWAIYRK-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dimethylpyrimidine with 4-phenylpiperidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2,6-Dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring with a piperidine and carbonitrile group makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

1-(2,6-dimethylpyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C18H20N4/c1-14-12-17(21-15(2)20-14)22-10-8-18(13-19,9-11-22)16-6-4-3-5-7-16/h3-7,12H,8-11H2,1-2H3

InChI Key

SQROYJWIWAIYRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCC(CC2)(C#N)C3=CC=CC=C3

Origin of Product

United States

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